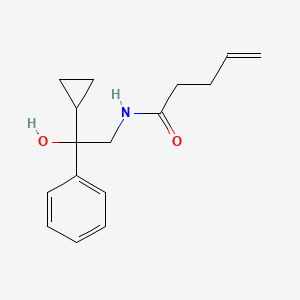

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pent-4-enamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pent-4-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-2-3-9-15(18)17-12-16(19,14-10-11-14)13-7-5-4-6-8-13/h2,4-8,14,19H,1,3,9-12H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSYWOOAAULKKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCC(C1CC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Cyclopropyl-2-Hydroxy-2-Phenylethylamine

The amine precursor, 2-cyclopropyl-2-hydroxy-2-phenylethylamine, serves as the critical building block for the target compound. Its preparation involves tandem cyclopropanation, nucleophilic addition, and reductive amination steps.

Cyclopropanation of Styrene Derivatives

Cyclopropane rings are typically introduced via Simmons-Smith reactions or transition metal-catalyzed cyclopropanations. For instance, styrene derivatives can undergo cyclopropanation using diiodomethane and a zinc-copper couple, yielding cyclopropyl-substituted intermediates. Subsequent oxidation or hydroxylation introduces the hydroxyl group at the β-position.

Reductive Amination of Cyclopropyl Phenyl Ketones

A more direct route involves reductive amination of cyclopropyl phenyl ketones. Reacting cyclopropyl phenyl ketone with ammonium acetate in the presence of sodium cyanoborohydride under acidic conditions generates the secondary amine, which is further alkylated to introduce the hydroxyethyl group. Optimization of temperature (70–100°C) and solvent polarity (e.g., methanol or THF) is critical for maximizing yields.

Preparation of Pent-4-Enoic Acid Derivatives

The pent-4-enoyl group is introduced via activation of pent-4-enoic acid, a process heavily documented in palladium/copper-catalyzed amidation systems.

Synthesis of Pent-4-Enoic Acid

Pent-4-enoic acid is synthesized through hydrolysis of γ,δ-unsaturated esters or Grignard addition to acrylic acid derivatives. For example, allylation of malonic acid followed by decarboxylation yields pent-4-enoic acid with >80% purity.

Activation Strategies

Activation of the carboxylic acid is achieved via:

Amide Bond Formation

Coupling the amine and pent-4-enoic acid derivatives requires careful selection of catalysts, ligands, and bases.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) achieves amidation at room temperature with 65–75% yields. This method is scalable but sensitive to moisture, necessitating anhydrous conditions.

Palladium/Copper-Catalyzed Amidation

The Pd/Cu system described in Pd/Cu-catalyzed protocols offers superior selectivity for sterically hindered amines. Key parameters include:

- Catalyst Loadings : 5 mol% Pd(TFA)₂ and 10 mol% IMesCuCl.

- Base : Potassium carbonate (2 equiv) in DMSO.

- Pressure : CO (10 bar) to facilitate transmetallation.

Table 1: Optimization of Catalyst Ratios for Amidation

| Entry | Pd Source | Cu Source | Yield (%) |

|---|---|---|---|

| 1 | Pd(TFA)₂ | IMesCuCl | 41 |

| 2 | [Pd(η³-C₃H₅)Cl]₂ | CuI | 58 |

| 3 | Pd(OAc)₂ | CuBr | 34 |

Reaction Optimization and Scalability

Solvent and Temperature Effects

DMSO enhances reaction rates due to its high polarity and ability to stabilize palladium intermediates. Elevated temperatures (70°C) improve kinetics but risk decomposition of the cyclopropyl group.

Substoichiometric Additives

Boron reagents like B₂pin₂ (1.5 equiv) act as transmetallation agents, crucial for transferring the pent-4-enoyl group to the palladium center. Excess iodobenzene (2.0 equiv) suppresses homocoupling byproducts.

Table 2: Impact of Base and Concentration on Yield

| Entry | Base | Concentration (M) | Yield (%) |

|---|---|---|---|

| 1 | K₂CO₃ | 0.4 | 43 |

| 2 | KHCO₃ | 0.2 | 58 |

| 3 | LiOtBu | 0.1 | 40 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pent-4-enamide shows characteristic signals:

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity, with retention times correlating with logP values predicted via computational modeling.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxy group in N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pent-4-enamide can undergo oxidation to form a ketone or aldehyde, using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form various derivatives, such as the reduction of the amide group to an amine using lithium aluminum hydride (LiAlH4).

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions:

Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.

Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: HNO3 for nitration, Br2 for bromination, often in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pent-4-enamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology: In biological research, this compound can be used to study the effects of cyclopropyl and phenyl groups on biological activity. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Its structural features may contribute to the development of new drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable building block for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pent-4-enamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. The cyclopropyl group may influence the compound’s overall conformation and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Substituent Variations:

Cyclopropane-containing analogs :

- 2-(Cyclopropylmethyl)-N-(p-tolyl)pent-4-enamide (24e) (): Contains a cyclopropylmethyl group attached to the pent-4-enamide core. The cyclopropane ring here is part of a methyl substituent, differing from the target compound’s direct cyclopropyl attachment to the ethylamine moiety. This structural variation may alter steric effects and metabolic stability.

- N-(tert-butyl)-2-(4-chlorophenyl)-2-(N-(prop-2-yn-1-yl)acetamido)pent-4-enamide (II-77) (): Features a tert-butyl group, 4-chlorophenyl, and propynyl substituents. The absence of a hydroxyl group and the presence of electron-withdrawing chlorine may reduce solubility compared to the target.

Hydroxyl-containing analogs :

- Biologically active analogs: (S)-N-((S)-1-(benzylamino)-3-(1H-indol-3-yl)propan-2-yl)-2-((S)-2-(2-chloroacetamido)pent-4-enamido)pent-4-enamide (39) (): A peptidomimetic with indole and benzyl groups. Its complex structure and dual SARS-CoV-2 cathepsin-L/main protease inhibitory activity highlight the role of aromatic and amide groups in bioactivity.

Key Observations :

- Ugi reactions dominate the synthesis of tert-butyl/chlorophenyl-substituted analogs, with yields ranging from 58–64%.

- Peptidomimetic derivatives () require multi-step protocols but achieve superior yields (78%), likely due to optimized purification.

Physicochemical Properties

Key Observations :

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pent-4-enamide is an organic compound characterized by its unique structural features, including a cyclopropyl group, a hydroxy group, and a phenyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₉NO, with a molecular weight of approximately 259.35 g/mol. Its structure allows for diverse chemical interactions, making it a valuable compound for studying biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key aspects of its mechanism include:

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological macromolecules, enhancing its interaction with target proteins.

- π-π Interactions : The phenyl group facilitates π-π stacking interactions, which are crucial in stabilizing the binding to aromatic amino acids in proteins.

- Conformational Influence : The cyclopropyl moiety may affect the overall conformation of the compound, influencing its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antiproliferative Activity : Similar compounds have shown potential as histone deacetylase (HDAC) inhibitors, which are known to induce apoptosis in cancer cells. The incorporation of specific functional groups can enhance their potency against tumor cells .

- Antiviral Properties : Structure-based design studies have identified related compounds as effective inhibitors against viral proteases, suggesting that this compound may also possess antiviral activity .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes could be explored further, particularly in the context of metabolic pathways relevant to disease states.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antiproliferative | HDAC inhibition | |

| Antiviral | Inhibition of viral proteases | |

| Enzyme inhibition | Potential metabolic pathway effects |

Case Study: HDAC Inhibition

In a study evaluating novel N-hydroxy compounds as HDAC inhibitors, derivatives similar to this compound demonstrated significant antiproliferative effects on various human tumor cell lines. The study highlighted the importance of structural modifications in enhancing inhibitory potency against HDACs .

Case Study: Antiviral Activity Against SARS-CoV-2

Recent research into peptidomimetic inhibitors against SARS-CoV-2 has underscored the importance of structural features similar to those found in this compound. Compounds with specific substitutions exhibited IC50 values indicating potent antiviral activity, suggesting potential avenues for further exploration with this compound .

Q & A

Q. What are the established synthetic routes for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pent-4-enamide, and how do reaction conditions influence yield and purity?

The primary synthesis involves coupling 2-cyclopropyl-2-hydroxy-2-phenylethylamine with pent-4-enoic acid derivatives using carbodiimide-based reagents (e.g., EDCI) and activators like HOBt to form the amide bond. Key parameters include solvent choice (e.g., DMF or dichloromethane), temperature control (0–25°C), and stoichiometric ratios of reagents to minimize side reactions. Post-synthesis purification typically employs column chromatography with gradients of ethyl acetate/hexane .

Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the cyclopropyl, hydroxyl, phenyl, and pent-4-enamide moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₅H₂₁NO₃; 263.33 g/mol). Purity is assessed via HPLC with UV detection (λmax ~255 nm) and thin-layer chromatography (TLC) .

Q. How should researchers handle and store this compound to ensure stability?

The compound is sensitive to moisture and oxidation. Store at –20°C in airtight containers under inert gas (e.g., argon). For short-term use, desiccate at 4°C. Stability testing indicates a shelf life of ≥5 years under optimal conditions .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens should focus on enzyme inhibition (e.g., proteases, kinases) and receptor binding (e.g., GPCRs, neurotransmitter transporters) due to structural similarities to bioactive amides. Use in vitro assays like fluorescence polarization or surface plasmon resonance (SPR) to quantify interactions .

Advanced Research Questions

Q. How can synthetic methodologies be optimized to improve scalability and reduce byproducts?

Replace EDCI/HOBt with greener coupling agents (e.g., DMTMM) to enhance atom economy. Explore microwave-assisted synthesis to reduce reaction time and improve regioselectivity. Implement continuous-flow systems for large-scale production, monitoring intermediates via inline IR spectroscopy .

Q. What in vivo models are suitable for evaluating the pharmacokinetic and toxicological profiles of this compound?

Rodent models (e.g., Sprague-Dawley rats) are ideal for assessing oral bioavailability, blood-brain barrier penetration, and metabolic pathways (via LC-MS/MS analysis of plasma and tissue samples). Toxicity studies should include hepatic enzyme assays (CYP450 isoforms) and histopathological evaluation .

Q. How can computational chemistry aid in predicting the compound’s biological targets and off-target effects?

Molecular docking (e.g., AutoDock Vina) against protein databases (PDB) identifies potential targets like cyclooxygenase-2 or serotonin receptors. Machine learning models (e.g., DeepChem) predict ADMET properties, while molecular dynamics simulations assess binding stability under physiological conditions .

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?

Conduct meta-analyses of existing datasets to identify confounding variables (e.g., assay conditions, cell lines). Validate findings using orthogonal methods: compare SPR binding data with functional cellular assays (e.g., cAMP accumulation for GPCR activity). Cross-reference results with structural analogs like N-(4-hydroxyphenyl)pent-4-enamides to isolate moiety-specific effects .

Methodological Considerations

- Experimental Design : Include negative controls (e.g., enantiomers or scrambled derivatives) to confirm specificity in bioactivity assays .

- Data Interpretation : Use cheminformatics tools (e.g., KNIME, Schrodinger Suite) to correlate structural features with activity trends. Address solubility limitations via co-solvent systems (e.g., PEG-400/water) .

- Reproducibility : Document reaction conditions (e.g., exact stoichiometry, solvent purity) and share raw spectral data in open-access repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.